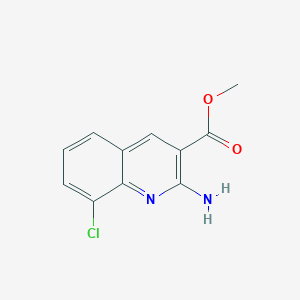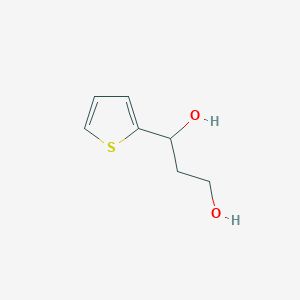
1,3-Dioxooctahydroisobenzofuran-5-carbonyl Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxooctahydroisobenzofuran-5-carbonyl Chloride is a chemical compound with the molecular formula C9H9ClO4. It is known for its unique structure, which includes a dioxo group and a carbonyl chloride group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dioxooctahydroisobenzofuran-5-carbonyl Chloride can be synthesized through the reaction of 1,3-dioxooctahydroisobenzofuran-5-carboxylic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the carboxylic acid is converted into the corresponding acyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors and controlled environments to ensure the purity and yield of the product. The process may include purification steps such as distillation and crystallization to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dioxooctahydroisobenzofuran-5-carbonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: The compound can be hydrolyzed to form 1,3-dioxooctahydroisobenzofuran-5-carboxylic acid.
Common Reagents and Conditions
Thionyl Chloride: Used in the synthesis of the compound from the corresponding carboxylic acid.
Amines and Alcohols: Used in substitution reactions to form amides and esters.
Major Products Formed
Amides: Formed through the reaction with amines.
Esters: Formed through the reaction with alcohols.
Carboxylic Acid: Formed through hydrolysis.
Wissenschaftliche Forschungsanwendungen
1,3-Dioxooctahydroisobenzofuran-5-carbonyl Chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,3-Dioxooctahydroisobenzofuran-5-carbonyl Chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. These reactions are facilitated by the electron-withdrawing nature of the carbonyl group, which makes the carbon atom more susceptible to nucleophilic attack .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxooctahydroisobenzofuran-5-carboxylic Acid: The precursor to 1,3-Dioxooctahydroisobenzofuran-5-carbonyl Chloride.
5-Isobenzofurancarbonyl Chloride: Another compound with a similar structure but different reactivity.
Uniqueness
This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its reactivity and versatility make it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C9H9ClO4 |
|---|---|
Molekulargewicht |
216.62 g/mol |
IUPAC-Name |
1,3-dioxo-3a,4,5,6,7,7a-hexahydro-2-benzofuran-5-carbonyl chloride |
InChI |
InChI=1S/C9H9ClO4/c10-7(11)4-1-2-5-6(3-4)9(13)14-8(5)12/h4-6H,1-3H2 |
InChI-Schlüssel |
PFSDLBJQVAMHRY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(CC1C(=O)Cl)C(=O)OC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Fluoro-2-methylpyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B13671737.png)
![3-Iodo-8-phenylimidazo[1,2-a]pyridine](/img/structure/B13671744.png)
![(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B13671754.png)




![3-Iodo-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B13671809.png)
![3-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13671813.png)
